1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Brand Name: Vulcanchem
CAS No.: 1596719-99-1
VCID: VC7734634
InChI: InChI=1S/C12H15NO/c1-2-13-9-5-8-12(14)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3
SMILES: CCN1CCCC(=O)C2=CC=CC=C21
Molecular Formula: C12H15NO
Molecular Weight: 189.258

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

CAS No.: 1596719-99-1

Cat. No.: VC7734634

Molecular Formula: C12H15NO

Molecular Weight: 189.258

* For research use only. Not for human or veterinary use.

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one - 1596719-99-1

Specification

CAS No. 1596719-99-1
Molecular Formula C12H15NO
Molecular Weight 189.258
IUPAC Name 1-ethyl-3,4-dihydro-2H-1-benzazepin-5-one
Standard InChI InChI=1S/C12H15NO/c1-2-13-9-5-8-12(14)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3
Standard InChI Key QPPVJNTYIVJYLO-UHFFFAOYSA-N
SMILES CCN1CCCC(=O)C2=CC=CC=C21

Introduction

Molecular Structure and Fundamental Properties

Structural Features

The core structure of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one consists of a benzannulated azepine ring system. Key features include:

  • A tetrahydrobenzazepine scaffold with partial saturation at the 2,3,4,5 positions.

  • An ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 1.

  • A ketone functional group (-C=O) at position 5.

The molecular formula is C₁₂H₁₅NO, with a molar mass of 189.25 g/mol .

PropertyValueSource
CAS Number1596719-99-1
Molecular FormulaC₁₂H₁₅NO
Molecular Weight189.25 g/mol
DensityNot reported
Boiling PointNot reported

Synthetic Routes and Methodologies

Lactone-to-Benzazepine Transformation

A general strategy for synthesizing benzazepinones involves the ring expansion of lactones. For example, Ackerman et al. demonstrated that 3-phenyl-3-(2-aminoethyl)phthalide undergoes solvent-free rearrangement to form 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one . By analogy, introducing an ethyl group at the nitrogen position during synthesis could yield the target compound.

Alkylation of Benzazepinone Precursors

Ambeed’s protocol for synthesizing 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves alkylating α-tetralone derivatives . Adapting this method, ethylation of a primary amine intermediate (e.g., 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one) using ethylating agents (e.g., ethyl bromide) could install the ethyl substituent .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsOutcome
Precursor AlkylationEthyl bromide, baseN-Ethyl substitution
CyclizationAcid catalysisRing closure to benzazepinone

Chemical Reactivity and Functionalization

Ketone Reactivity

The ketone at position 5 is amenable to nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to form secondary alcohols or alkanes, respectively. Such modifications could diversify the compound’s utility in medicinal chemistry .

Dehydration Reactions

Under acidic conditions, tetrahydrobenzazepinones undergo dehydration to form dihydro derivatives. For instance, treatment of 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one with concentrated sulfuric acid yields 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-one . Similar reactivity is expected for the 1-ethyl analog.

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